molecular formula C14H12F2O B13095684 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol

2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol

Cat. No.: B13095684
M. Wt: 234.24 g/mol
InChI Key: BTUZVEBZMLYTHI-UHFFFAOYSA-N
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Description

2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol is a fluorinated biphenyl derivative featuring a hydroxylated ethyl chain at the ortho position of one benzene ring and difluoro substitution at the 3' and 5' positions of the adjacent ring. This compound is synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form the biphenyl core, followed by functionalization to introduce the ethanol moiety .

Properties

Molecular Formula

C14H12F2O

Molecular Weight

234.24 g/mol

IUPAC Name

2-[2-(3,5-difluorophenyl)phenyl]ethanol

InChI

InChI=1S/C14H12F2O/c15-12-7-11(8-13(16)9-12)14-4-2-1-3-10(14)5-6-17/h1-4,7-9,17H,5-6H2

InChI Key

BTUZVEBZMLYTHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCO)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl structure.

    Reduction: The final step involves the reduction of the intermediate compound to introduce the ethanol group.

Industrial Production Methods

Industrial production of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol may involve large-scale application of the above synthetic routes with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkanes

    Substitution: Amines, ethers, thioethers

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorination Patterns and Substituent Effects

Table 1: Key Structural and Physical Properties
Compound Name Substituents Molecular Formula Boiling Point (°C) LogP<sup>*</sup> Key Applications/Properties
2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol 3',5'-F; ortho-OH ethyl C₁₄H₁₂F₂O N/A ~3.2 (estimated) Pharmaceutical intermediates, antioxidants
(2',4'-Difluoro-[1,1'-biphenyl]-3-yl)methanol 2',4'-F; meta-OH methyl C₁₃H₁₀F₂O N/A ~2.8 Synthetic intermediate; irritant (H315, H319)
2-[(2',3',4'-Trifluorobiphenyl-2-yl)oxy]ethanol 2',3',4'-F; ethoxy bridge C₁₄H₁₁F₃O₂ N/A ~3.5 Material science; higher lipophilicity
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol 2,4-F; triazole-ethanol C₁₀H₉F₂N₃O N/A ~1.9 Antifungal activity

Notes:

  • LogP: Fluorine substitution increases lipophilicity, enhancing membrane permeability. The ethanol group reduces LogP compared to purely aromatic analogs.
  • Synthesis : All compounds rely on cross-coupling (e.g., Suzuki) for biphenyl formation, but post-functionalization (e.g., oxidation, nucleophilic substitution) varies .

Reactivity and Functional Group Influence

  • Hydroxyl Group: The ethanol moiety in 2-(3',5'-difluoro-biphenyl)ethanol enables hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated analogs like DFBPE (1-(3',4'-difluoro-biphenyl)ethanone) .
  • Fluorine Position: 3',5'-Difluoro substitution creates a symmetrical electron-withdrawing effect, stabilizing the biphenyl system and directing electrophilic substitution to the para positions . In contrast, 2',4'-difluoro substitution (as in the methanol analog) introduces steric hindrance near the hydroxyl group, affecting reactivity .

Biological Activity

2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H11F2O
  • Molecular Weight : 234.23 g/mol
  • CAS Number : 88891-55-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on specific receptors or enzymes involved in cellular signaling pathways.

Key Mechanisms:

  • Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Antimicrobial Effects : Initial evaluations indicate that it may have antimicrobial activity against certain bacterial strains.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses moderate antibacterial properties, particularly against Gram-positive bacteria.

Case Studies

  • Study on Antioxidant Properties :
    A study published in Frontiers in Chemistry demonstrated that derivatives of biphenyl compounds exhibit significant antioxidant activity. The study utilized various assays to measure the free radical scavenging ability of the compound, showing promising results in reducing reactive oxygen species (ROS) levels in vitro .
  • Evaluation of Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial effects of several biphenyl derivatives, including this compound. This study found that the compound showed substantial activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for further development .

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